molecular formula C6H3Cl2N3O B11726155 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- CAS No. 26650-77-1

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)-

Cat. No.: B11726155
CAS No.: 26650-77-1
M. Wt: 204.01 g/mol
InChI Key: GBKOPHQNCDNQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and a propyn-1-yloxy group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the propyn-1-yloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is unique due to the presence of the propyn-1-yloxy group, which imparts distinct chemical reactivity and potential applications. This group allows for unique addition reactions and provides a handle for further functionalization.

Properties

CAS No.

26650-77-1

Molecular Formula

C6H3Cl2N3O

Molecular Weight

204.01 g/mol

IUPAC Name

2,4-dichloro-6-prop-2-ynoxy-1,3,5-triazine

InChI

InChI=1S/C6H3Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h1H,3H2

InChI Key

GBKOPHQNCDNQGE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.